Kadsuralignan A
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Overview
Description
Preparation Methods
Kadsuralignan A can be isolated from the leaves and stems of Schisandra lancifolia . The extraction process typically involves the use of solvents such as chloroform and ethanol . The plant material is first dried and ground, then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Kadsuralignan A undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kadsuralignan A has been extensively studied for its anti-HIV activity . It has shown significant inhibitory effects on HIV-1 with an EC50 value of 2.23 μg/mL . Additionally, this compound has been investigated for its anti-inflammatory and anti-allergic properties . It inhibits nitric oxide production in activated macrophages, which is a key mechanism in its anti-inflammatory action .
Mechanism of Action
The anti-HIV activity of Kadsuralignan A is attributed to its ability to inhibit the replication of the virus . It targets specific viral enzymes and proteins, thereby preventing the virus from multiplying . The anti-inflammatory effects are mediated through the inhibition of nitric oxide production in macrophages .
Comparison with Similar Compounds
Biological Activity
Kadsuralignan A is a dibenzocyclooctadiene lignan derived from the plant Schisandra, recognized for its significant biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique dibenzocyclooctadiene structure, which contributes to its diverse biological activities. The molecular formula is C22H26O4, and its structure can be represented as follows:
This compound Structure
Biological Activities
The biological activities of this compound have been investigated through various studies, highlighting its potential applications in medicine.
1. Antioxidant Activity
This compound exhibits strong antioxidant properties, which are essential for combating oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. This effect suggests its potential use in treating inflammatory diseases such as arthritis and other chronic conditions.
3. Anticancer Properties
Several studies have demonstrated the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanisms underlying these effects include the modulation of signaling pathways involved in cell proliferation and survival.
Data Table: Summary of Biological Activities
Activity | Mechanism | References |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of cytokine production | |
Anticancer | Induction of apoptosis; inhibition of growth |
Case Study 1: Anticancer Activity in Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to assess cytotoxicity, revealing that concentrations above 10 µM effectively inhibited cancer cell proliferation.
- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
- Findings : At 20 µM concentration, this compound reduced cell viability by approximately 60% compared to control groups.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of inflammation induced by lipopolysaccharides (LPS), this compound was administered at doses of 5 mg/kg and 10 mg/kg. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6.
- Dosage : 5 mg/kg and 10 mg/kg
- Results : Decreased levels of TNF-α by 40% and IL-6 by 30% compared to untreated controls.
Properties
Molecular Formula |
C22H26O7 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol |
InChI |
InChI=1S/C22H26O7/c1-10-6-12-7-14(23)19(25-3)21(26-4)16(12)17-13(18(24)11(10)2)8-15-20(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18-/m1/s1 |
InChI Key |
IHVGPKYZFAVXGZ-PJYBLOJUSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC)OC)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)O |
Origin of Product |
United States |
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